N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-amino-3-[4-(oxan-2-yloxymethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-16-13(17)15-11-6-4-10(5-7-11)9-19-12-3-1-2-8-18-12/h4-7,12H,1-3,8-9,14H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZGTXBCWPCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)NC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)nitrobenzene
Step 1: Protection of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol (10.0 g, 65.8 mmol) is dissolved in dry dichloromethane (100 mL) under argon. Dihydro-2H-pyran (7.4 mL, 79.0 mmol) and catalytic p-toluenesulfonic acid (0.5 g) are added. The mixture is stirred at 25°C for 12 h, quenched with saturated NaHCO3, and extracted with ethyl acetate. The organic layer is concentrated to yield 4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)nitrobenzene as a pale-yellow solid (14.2 g, 92%).
Step 2: Reduction to 4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)aniline
The nitro compound (14.2 g, 54.7 mmol) is hydrogenated over 10% Pd/C (1.4 g) in ethanol (150 mL) at 50 psi H2 for 6 h. Filtration and concentration afford the aniline derivative as a white solid (11.8 g, 95%).
Step 3: Diazotization and Hydrazine Formation
The aniline (11.8 g, 52.0 mmol) is dissolved in HCl (6 M, 100 mL) at 0°C. Sodium nitrite (4.3 g, 62.4 mmol) in water (20 mL) is added dropwise. After 30 min, the diazonium salt solution is added to a cold solution of SnCl2·2H2O (35.2 g, 156 mmol) in HCl (6 M, 100 mL). The mixture is stirred for 2 h, neutralized with NaOH, and extracted with ethyl acetate to yield 4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenylhydrazine (9.1 g, 78%).
Step 4: Hydrazinecarboxamide Formation
The phenylhydrazine (9.1 g, 39.6 mmol) is reacted with potassium cyanate (4.8 g, 59.4 mmol) in acetic acid/water (1:1, 100 mL) at 60°C for 4 h. Precipitation with ice water and recrystallization from ethanol yield the target compound as white crystals (8.3 g, 72%).
Reaction Optimization
Synthesis of 4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl Isocyanate
4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)aniline (10.0 g, 44.2 mmol) is treated with triphosgene (5.2 g, 17.6 mmol) in dry THF (100 mL) at 0°C. After 2 h, the mixture is filtered and concentrated to yield the isocyanate as a colorless liquid (9.8 g, 89%).
Hydrazinecarboxamide Formation
The isocyanate (9.8 g, 39.4 mmol) is reacted with hydrazine hydrate (4.0 mL, 82.7 mmol) in ethanol (100 mL) at 25°C for 3 h. Evaporation and column chromatography (ethyl acetate/hexane) afford the target compound (8.5 g, 82%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 52 | 73 |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
| Key Advantage | Avoids isocyanate intermediates | Higher yield |
Route 2 offers superior yield and scalability, though it requires handling moisture-sensitive isocyanates.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen functionalities.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, KMnO4.
Reducing agents: : Sodium borohydride, LiAlH4.
Substitution reagents: : Halides, nucleophiles.
Major Products
Depending on the reactions:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of hydrazine derivatives to inhibit tumor growth in various cancer cell lines. The mechanism involves the modulation of key signaling pathways involved in cell proliferation and apoptosis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that hydrazine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a recent investigation demonstrated that similar compounds could enhance neuronal survival in models of oxidative stress .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing other bioactive molecules. Its hydrazine moiety allows for further chemical modifications, enabling the development of new pharmaceuticals with tailored properties.
Case Studies
Mechanism of Action
This compound exerts effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its hydrazine and carboxamide groups enable it to form stable complexes, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Hydrazinecarboxamide Derivatives
- Tetrahydro-2H-pyran (THP) vs. Trifluoromethyl (CF₃): The THP group in the target compound likely improves solubility compared to the lipophilic CF₃ group in ’s derivatives. DS software predictions for THP-containing acrylamides () indicate moderate to high solubility, whereas CF₃-substituted compounds may exhibit lower solubility due to hydrophobicity .
- Hydrogen-Bonding Moieties: The ethylidene and hydroxyl/methoxy groups in ’s compound enable intramolecular O–H⋯N and C–H⋯O bonds, enhancing molecular rigidity. In contrast, the THP group in the target compound may prioritize intermolecular interactions via ether oxygen atoms .
Physical and Spectral Properties
Table 2: Comparative Physical Data
- Melting Points: Alkyl-substituted hydrazinecarboxamides (e.g., 2p in ) exhibit higher melting points (178–196°C) due to van der Waals interactions from long alkyl chains. THP-containing compounds (e.g., 5f in ) may have lower melting points due to reduced crystallinity .
- Spectroscopy: The THP group’s ether oxygen and cyclohexane-like protons produce distinct NMR signals (δ 1.4–4.0), whereas CF₃ groups show characteristic ¹⁹F NMR shifts (δ ~120) .
Biological Activity
N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.30 g/mol
The structure features a hydrazinecarboxamide moiety linked to a tetrahydropyran-derived phenolic group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives demonstrated that these compounds possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the hydrazone derivatives showed promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential of hydrazine derivatives has been explored through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated that these compounds can effectively scavenge free radicals, suggesting a protective role against oxidative stress. For example, one study reported an IC50 value of 25 µg/mL for a similar hydrazone derivative in DPPH assays .
Case Studies and Research Findings
- Synthesis and Characterization : A recent study focused on synthesizing hydrazone derivatives from various aldehydes and ketones, including those containing tetrahydropyran units. The characterization was performed using NMR, IR spectroscopy, and mass spectrometry, confirming the successful formation of the desired compounds .
- In Vivo Studies : In vivo studies have shown that certain hydrazone derivatives exhibit anti-inflammatory effects in animal models. The administration of these compounds led to a significant reduction in paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents .
- Mechanistic Insights : Molecular docking studies have provided insights into the mechanisms through which these compounds exert their biological effects. For instance, docking simulations suggested strong binding affinities of the hydrazone derivatives to bacterial enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis .
Q & A
Q. What are the key synthetic pathways for introducing the tetrahydro-2H-pyran moiety into hydrazinecarboxamide derivatives?
The tetrahydro-2H-pyran ring is typically introduced via protection of hydroxyl groups using 3,4-dihydro-2H-pyran (DHP) under acidic conditions. For example, in related compounds, DHP reacts with alcohols in the presence of pyridinium p-toluenesulfonate (PPTS) to form tetrahydropyranyl (THP) ethers . Subsequent coupling with a phenylhydrazinecarboxamide precursor can be achieved using amidation reactions, such as EDCI/HOBt-mediated coupling in anhydrous dichloromethane .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the hydrazinecarboxamide group (e.g., NH protons at δ 8–10 ppm and carbonyl carbons at ~165 ppm) and the tetrahydropyran ring (axial/equatorial proton splitting patterns at δ 3–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or APCI-MS confirms molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .
Q. What initial biological assays are recommended for evaluating hydrazinecarboxamide derivatives?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., anthrax lethal factor) using fluorogenic substrates .
- Cytotoxicity Screening : Use cell lines (e.g., cancer or bacterial models) with MTT or resazurin-based assays to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of hydrazinecarboxamide formation?
- Catalyst Screening : Replace traditional coupling agents (e.g., EDCI) with newer catalysts like COMU® or HATU for higher efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Temperature Control : Reflux in THF at 65°C for 8–12 hours improves cyclization of the tetrahydropyran ring .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC variations in enzyme assays) to identify outliers caused by assay conditions (e.g., pH, buffer composition) .
- Structural Re-Evaluation : Re-examine NMR and crystallographic data to confirm stereochemical assignments, as axial vs. equatorial substituents on tetrahydropyran can drastically alter bioactivity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Derivatization : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF) to assess impact on binding affinity .
- Computational Modeling : Perform docking studies with target proteins (e.g., acetyl-CoA carboxylase) using software like AutoDock Vina to predict binding modes .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Tetrahydropyran-Containing Compounds
Q. Table 2: Key NMR Signals for Structural Confirmation
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| Hydrazinecarboxamide | 8.2–9.5 (NH) | 162–168 (C=O) |
| Tetrahydropyran OCH | 3.3–4.5 (axial/equatorial H) | 60–70 (C-O) |
| Phenyl Ring | 6.8–7.5 (aromatic H) | 120–140 (aromatic C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
